molecular formula C18H15ClN4O2S2 B2844682 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea CAS No. 922670-43-7

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2844682
CAS No.: 922670-43-7
M. Wt: 418.91
InChI Key: VMWCLADASVRWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole urea derivatives, a class of molecules extensively studied for their diverse pharmacological properties, including antifungal, antitumor, and anticonvulsant activities . Structurally, it features a 1,3,4-thiadiazole core substituted with a 2-(4-chlorophenyl)-2-oxoethylthio group at position 5 and a p-tolyl urea moiety at position 2. The presence of electron-withdrawing (4-chlorophenyl) and electron-donating (p-tolyl) groups influences its physicochemical and biological behavior .

Properties

IUPAC Name

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c1-11-2-8-14(9-3-11)20-16(25)21-17-22-23-18(27-17)26-10-15(24)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWCLADASVRWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and a suitable nucleophile.

    Formation of Urea Moiety: The final step involves the reaction of the thiadiazole derivative with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and other reducing agents.

    Substitution: Amines, thiols, sodium hydroxide, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, research published in Biochemical and Biophysical Research Communications highlighted its potential in inhibiting tumor growth through apoptosis induction mechanisms .
  • Antimicrobial Properties : The presence of the thiadiazole moiety enhances its antimicrobial efficacy. Studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria .

Agricultural Applications

The compound's structure suggests potential as an agrochemical:

  • Fungicide Development : Research indicates that compounds with similar structures have antifungal properties. This could lead to the development of new fungicides targeting plant pathogens, enhancing crop protection strategies .

Biochemical Research

In biochemical studies, the compound serves as a tool for exploring enzyme interactions:

  • Enzyme Inhibition Studies : The urea and thiadiazole groups allow for specific binding to enzyme active sites, making it useful in studying enzyme kinetics and mechanisms .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant inhibition of cell proliferation. The compound was tested at various concentrations, revealing a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and tested against common bacterial strains. Results indicated that certain modifications to the thiadiazole ring enhanced antibacterial activity significantly, suggesting pathways for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents (Thiadiazole/Urea) Yield (%) Melting Point (°C) Key Activity/Notes Reference
1-(4-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8a) 4-Chlorophenyl (urea); 2,4-Difluorophenyl-triazole (thio) 70 155–160 Antifungal (in vitro)
1-(4-Chlorophenyl)-3-(5-((6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (60) 4-Chlorophenyl (urea); Furopyrimidinyl (thio) N/A 291–293 Enzyme inhibition (HPLC purity: 96.81%)
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 4-Fluorophenyl (urea); 2,4-Dichlorobenzyl (thio) N/A N/A Anticonvulsant (ED₅₀ = 0.65 μmol/kg)
Target Compound: 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea p-Tolyl (urea); 4-Chlorophenyl-oxoethyl (thio) N/A N/A Hypothesized: Anticancer/Antifungal N/A

Key Observations:

  • Substituent Impact on Activity : The 4-chlorophenyl group in the thio side chain (as in 8a and the target compound) enhances antifungal activity due to increased lipophilicity and membrane penetration . In contrast, the p-tolyl group on urea may improve metabolic stability compared to halogenated aryl groups .
  • Synthetic Yields : Yields for analogous compounds range from 56% to 88.9%, depending on the complexity of the thio side chain. Triazole-containing derivatives (e.g., 8a) show moderate yields (70%), while simpler thioethers (e.g., 11b in ) achieve higher yields (>83%) .
  • Thermal Stability : Melting points correlate with molecular symmetry and hydrogen bonding. For example, compound 60 (291–293°C) exhibits higher thermal stability than 8a (155–160°C), likely due to its rigid furopyrimidinyl substituent .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~470–500 g/mol, estimated) is comparable to 8a (519 g/mol) and 60 (~550 g/mol). The p-tolyl group may improve aqueous solubility relative to halogenated ureas .
  • Crystallinity: Analogous compounds (e.g., ) form stable monoclinic crystals, suggesting the target compound may crystallize efficiently, aiding purification .

Biological Activity

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound belonging to the thiadiazole derivatives class. This compound features a thiadiazole ring, a chlorophenyl group, and a p-tolyl urea moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea. Its molecular formula is C18H15ClN4O2S2C_{18}H_{15}ClN_{4}O_{2}S_{2}, with a molecular weight of approximately 404.91 g/mol. The presence of sulfur atoms in the thiadiazole ring enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes. For instance, studies have shown that thiadiazole derivatives can act as urease inhibitors, which are relevant in treating conditions like kidney stones .

Receptor Binding: Interaction with cell surface receptors can modulate signaling pathways crucial for cellular function and response to stimuli.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular proliferation. This property is particularly significant in anticancer research .

Biological Activities

The biological activities associated with this compound include:

Antimicrobial Activity: Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial properties against various pathogens. Research indicates that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity: Studies have shown that related thiadiazole compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure allows for modifications that enhance its antiproliferative activity .

Anti-inflammatory Properties: Thiadiazole derivatives are also noted for their anti-inflammatory effects. The presence of the thiadiazole ring contributes to this activity by modulating inflammatory pathways in various models .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives similar to this compound:

  • Urease Inhibition Study: A recent study evaluated various thiadiazole derivatives for their urease inhibitory potential. The most potent derivative exhibited an IC50 value of 0.87 µM compared to 22.54 µM for the positive control thiourea, indicating significant therapeutic potential against urease-positive microorganisms .
    CompoundIC50 (µM)
    Thiourea22.54 ± 2.34
    Thiadiazole Derivative0.87 ± 0.09
  • Cytotoxicity Against Cancer Cells: Another study assessed the cytotoxic effects of synthesized thiadiazole derivatives on MCF-7 cells using the MTT assay. The most potent compounds showed IC50 values ranging from 10.10 µg/mL to as low as 2.32 µg/mL after structural modifications .
    CompoundCell LineIC50 (µg/mL)
    Compound AMCF-710.10
    Compound BMCF-75.36
    Compound CMCF-72.32

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, including:

  • Thiadiazole core formation : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C for 3 hours) to generate the 1,3,4-thiadiazole backbone .
  • Urea linkage introduction : Coupling intermediates via carbodiimide-mediated reactions using reagents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) ensures >95% purity .
    Key challenges : Competing side reactions during thiadiazole formation require strict temperature control. Yields improve with stoichiometric optimization of POCl₃ (3:1 molar ratio to precursors) .

Q. How is structural characterization validated post-synthesis?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirms substituent integration and urea linkage presence (e.g., NH protons at δ 9.8–10.2 ppm) .
    • LC-MS : Verifies molecular weight (e.g., [M+H]⁺ at m/z 435.0 for C₁₉H₁₈ClN₄O₂S₂) .
  • Single-crystal X-ray diffraction : Resolves bond angles/geometry (e.g., thiadiazole ring planarity; C–S bond lengths ~1.74 Å) .

Q. What solvent systems are recommended for solubility and bioactivity assays?

  • Polar aprotic solvents : DMSO (10–50 mM stock solutions) for in vitro studies due to compound hydrophobicity .
  • Aqueous buffers : Use Tween-80 (0.1–1% v/v) to enhance solubility in PBS (pH 7.4) for cytotoxicity assays .

Q. What preliminary biological screening models are suitable for activity validation?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assays on HeLa or MCF-7 cells (IC₅₀ dose-response curves) .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting the thiadiazole-urea scaffold?

  • Substituent variation : Compare analogs with:

    Substituent PositionModificationsObserved Activity Trend
    Thiadiazole C-5Ethyl vs. pyridinylPyridinyl enhances kinase inhibition (IC₅₀ ↓30%)
    Urea N-arylp-Tolyl vs. 4-chlorophenylChlorophenyl improves logP (↑1.2 units) but reduces solubility
  • Methodology : Synthesize derivatives via parallel combinatorial chemistry, then profile using high-throughput screening .

Q. How to resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for EGFR inhibition) may arise from:
    • Assay conditions : ATP concentration (10 µM vs. 100 µM) alters competitive binding .
    • Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .
      Solution : Standardize protocols (e.g., CLSI guidelines) and validate across ≥3 independent labs .

Q. What computational strategies predict binding modes and off-target effects?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinase targets) to identify key interactions (e.g., H-bonding with urea carbonyl) .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration (low) and CYP450 inhibition risk (moderate) .

Q. How to assess metabolic stability in hepatic microsomes?

  • Protocol : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
  • Analysis : LC-MS/MS quantifies parent compound depletion over 60 minutes.
    Outcome : Half-life (t₁/₂) <30 min suggests need for prodrug derivatization .

Q. What strategies validate multi-target interactions (e.g., kinase and protease inhibition)?

  • Proteomic profiling : Use KinomeScan® panels (≥400 kinases) to identify off-target hits (e.g., ABL1 inhibition at 100 nM) .
  • SPR biosensing : Measure binding kinetics (kₐₙ/kₒff) for primary vs. secondary targets .

Q. How to address compound instability under physiological pH?

  • Degradation pathways : Urea bond hydrolysis at pH >8.0 generates aryl amines and CO₂ .
  • Mitigation : Co-crystallization with cyclodextrins improves stability in PBS (pH 7.4) by 2-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.